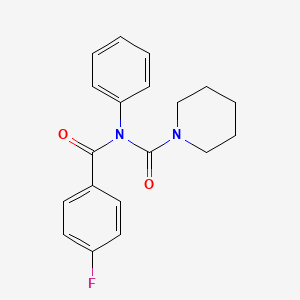

N-(4-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2/c20-16-11-9-15(10-12-16)18(23)22(17-7-3-1-4-8-17)19(24)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKLZFBPIATABV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C22H25FN2O2

- Molecular Weight : 368.4 g/mol

This structure includes a piperidine ring, which is often associated with various pharmacological activities, and a fluorobenzoyl moiety that may enhance its interaction with biological targets.

The mechanism of action for this compound involves interactions with several molecular targets:

- Dopamine Receptors : Similar to other substituted benzamides, this compound may act as a dopamine antagonist, potentially influencing neurotransmitter pathways involved in mood regulation and psychotic disorders.

- Ion Channels : There is evidence suggesting that compounds with similar structures can interact with ion channels, indicating possible antiarrhythmic properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that such compounds can exhibit:

- Anti-Angiogenic Activity : In vivo studies using the chick chorioallantoic membrane (CAM) model showed that derivatives effectively inhibited blood vessel formation, which is crucial for tumor growth .

| Compound | Anti-Angiogenic Effect | DNA Cleavage Activity |

|---|---|---|

| 10a | Significant | Yes |

| 10b | Significant | Yes |

| 10c | Significant | Yes |

These findings suggest that structural modifications in the piperidine moiety can enhance anticancer efficacy through both anti-angiogenic and cytotoxic mechanisms.

Neuropharmacological Effects

The compound's interaction with dopamine receptors suggests potential applications in treating neurological conditions. Specifically, it may help manage symptoms associated with schizophrenia or bipolar disorder due to its dopaminergic modulation.

Study 1: Anticancer Efficacy

A study investigated the efficacy of various piperidine derivatives in inhibiting angiogenesis and inducing DNA cleavage. The results indicated that this compound derivatives demonstrated significant activity against cancer cell lines, suggesting their potential as therapeutic agents for cancer treatment .

Study 2: Neuropharmacology

Research focused on the neuropharmacological effects of similar compounds revealed that they could modulate neurotransmitter systems effectively. The binding affinity to dopamine receptors was evaluated using radiolabeled ligand assays, showing promising results for the development of antipsychotic medications.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Halogen Variation :

Fluorine Positioning :

Core Structural Modifications

Piperidine vs. Piperazine :

Heterocyclic Additions :

- : Incorporation of a thieno[3,2-d]pyrimidin-4-one moiety adds a planar heterocycle, likely enhancing kinase inhibition (unlike the target compound’s anti-HIV focus) .

Key Findings and Implications

Fluorine’s Role : The 4-fluorobenzoyl group is a hallmark of potency in anti-HIV agents (e.g., compound 8b ), suggesting the target compound may share this mechanism.

Substituent Trade-offs : Bulkier halogens (Cl, Br, I) or ortho-fluorine can reduce target compatibility but improve metabolic stability.

Core Flexibility : Piperazine analogs ( ) offer enhanced solubility, while heterocyclic additions ( ) diversify pharmacological targets.

Q & A

Basic: What are the optimal synthetic routes for N-(4-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide, and how can reaction conditions be optimized for improved yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, such as coupling a fluorobenzoyl chloride derivative with a functionalized piperidine-carboxamide precursor. Key steps include:

- Amide Bond Formation: Use coupling agents like EDC/HOBt or DCC in anhydrous dichloromethane under nitrogen atmosphere to minimize hydrolysis .

- Solvent and Temperature Control: Polar aprotic solvents (e.g., DMF) at 0–5°C during acyl chloride reactions improve selectivity, while room temperature is suitable for nucleophilic substitutions .

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity. Monitor reaction progress via TLC or HPLC-MS .

Basic: How can X-ray crystallography and NMR spectroscopy be applied to confirm the three-dimensional structure of this compound?

Methodological Answer:

- X-ray Crystallography: Crystallize the compound using slow evaporation in a solvent system (e.g., ethyl acetate/hexane). Data collection with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding analysis) resolves bond lengths, angles, and torsional conformations .

- NMR Spectroscopy: Use ¹H-¹³C HSQC and NOESY to confirm spatial proximity of the fluorophenyl and piperidine moieties. Fluorine-19 NMR detects electronic effects of the 4-fluoro substituent .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

Methodological Answer:

Discrepancies may arise from assay conditions or off-target interactions. Systematic approaches include:

- Dose-Response Curves: Compare IC₅₀ values across multiple concentrations to rule out assay-specific toxicity .

- Structural Analog Screening: Synthesize derivatives (e.g., replacing the fluorophenyl group with chlorophenyl or methoxyphenyl) to isolate pharmacophore contributions .

- Kinetic Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (kₒₙ/kₒff) to target receptors, ensuring activity is not artifactual .

Advanced: What computational strategies are effective in predicting the receptor-binding affinity and selectivity of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., GPCRs or kinases). Focus on hydrogen bonding with the carboxamide group and hydrophobic contacts with the fluorophenyl ring .

- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-receptor residence time .

- QSAR Modeling: Train models using descriptors like logP, polar surface area, and electrostatic potential to predict activity against related targets .

Intermediate: How does the introduction of the 4-fluorobenzoyl group influence the compound’s metabolic stability compared to non-fluorinated analogs?

Methodological Answer:

- In Vitro Assays: Incubate with human liver microsomes (HLM) and monitor degradation via LC-MS. Fluorination typically reduces CYP450-mediated oxidation due to electron-withdrawing effects .

- Isotope Labeling: Use ¹⁸O-labeled water in HLM assays to track hydroxylation sites. Compare half-life (t₁/₂) with chloro- or methyl-substituted analogs .

Advanced: What experimental and computational methods can identify off-target interactions responsible for observed cytotoxicity in cell-based assays?

Methodological Answer:

- Chemoproteomics: Use activity-based protein profiling (ABPP) with a biotinylated probe derivative to capture interacting proteins in cell lysates .

- CRISPR Screening: Perform genome-wide knockout screens to identify genes that modulate cytotoxicity, highlighting potential off-target pathways .

- Thermal Shift Assay: Monitor protein thermal stability shifts in the presence of the compound to detect binding to non-target enzymes .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Spill Management: Absorb powder spills with vermiculite, then dispose as hazardous waste. Avoid generating aerosols during transfer .

- Storage: Store in airtight containers at –20°C under inert gas (argon) to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.